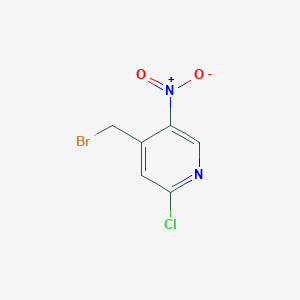

4-(Bromomethyl)-2-chloro-5-nitropyridine

Description

Significance of Pyridine (B92270) Heterocycles in Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, is a fundamental building block in organic synthesis. asianpubs.orggoogle.com Its derivatives are integral to a wide array of applications, including pharmaceuticals, agrochemicals, and materials. chemicalbook.comchemicalpapers.com The nitrogen atom in the pyridine ring imparts unique properties, such as basicity and the ability to form hydrogen bonds, which are crucial for the biological activity of many drugs. google.com Consequently, the pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.

The utility of pyridine extends to its role as a versatile precursor in the synthesis of more complex molecules. The pyridine ring can be functionalized at various positions, allowing for the fine-tuning of its electronic and steric properties to achieve desired chemical or biological effects.

Positional Isomerism and Substituent Effects in Pyridine Systems

The reactivity and properties of a substituted pyridine are profoundly influenced by the nature and position of its substituents, a concept known as positional isomerism and substituent effects. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions, making the C-3 (meta) position generally the most susceptible to electrophilic attack.

Overview of 4-(Bromomethyl)-2-chloro-5-nitropyridine within Pyridine Chemistry

This compound is a highly functionalized pyridine derivative. Its structure incorporates a chloro group at the C-2 position, a nitro group at the C-5 position, and a bromomethyl group at the C-4 position. This specific arrangement of substituents makes it a potentially valuable intermediate in organic synthesis.

Synthesis:

A potential synthetic pathway is as follows:

Nitration: Starting from 2-amino-4-methylpyridine (B118599), a nitration reaction using a mixture of concentrated sulfuric acid and fuming nitric acid would yield 2-amino-5-nitro-4-methylpyridine. guidechem.com

Hydrolysis: The resulting amino-nitropyridine derivative would then be hydrolyzed to 2-hydroxy-5-nitro-4-methylpyridine. guidechem.com

Chlorination: The hydroxyl group is then replaced by a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to give 2-chloro-4-methyl-5-nitropyridine (B1210972). guidechem.com

Bromination: Finally, the methyl group of 2-chloro-4-methyl-5-nitropyridine would be subjected to radical bromination to introduce the bromine atom, yielding this compound.

Properties and Reactivity:

The chemical properties of this compound are dictated by its functional groups. The bromomethyl group is a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups at the 4-position. The chloro atom at the C-2 position is also susceptible to nucleophilic displacement. The nitro group at the C-5 position is a strong electron-withdrawing group that activates the ring for nucleophilic attack and can itself be a site for chemical modification, for example, reduction to an amino group.

Below is a table summarizing some of the key chemical identifiers for this compound.

| Property | Value |

| Molecular Formula | C₅H₂BrClN₂O₂ |

| Molecular Weight | 237.44 g/mol |

| IUPAC Name | This compound |

Note: Detailed physical properties such as melting point and boiling point are not widely reported in the literature.

Research Gaps and Future Directions in Pyridine Functionalization

Despite the extensive research in pyridine chemistry, several challenges and research gaps remain. The direct and selective C-H functionalization of pyridines, particularly at specific positions, is an ongoing area of investigation. guidechem.comrsc.org Developing more efficient and environmentally friendly methods for pyridine synthesis and modification is a key goal.

Future research will likely focus on:

Novel Catalytic Systems: The development of new catalysts to achieve regioselective functionalization of complex pyridine derivatives.

Late-Stage Functionalization: Methods for introducing functional groups into already complex pyridine-containing molecules, which is crucial for drug discovery and development.

Sustainable Synthesis: The use of greener reagents and reaction conditions to minimize waste and environmental impact in the production of pyridine compounds.

Photocatalysis and Electrochemistry: The application of these modern synthetic techniques to unlock new reaction pathways for pyridine functionalization.

The exploration of highly functionalized pyridines like this compound and its derivatives will continue to be a fertile ground for discovering new reactions and synthesizing novel molecules with potential applications in various scientific disciplines.

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrClN2O2 |

|---|---|

Molecular Weight |

251.46 g/mol |

IUPAC Name |

4-(bromomethyl)-2-chloro-5-nitropyridine |

InChI |

InChI=1S/C6H4BrClN2O2/c7-2-4-1-6(8)9-3-5(4)10(11)12/h1,3H,2H2 |

InChI Key |

WOEGMIDJBMZPBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Cl)[N+](=O)[O-])CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromomethyl 2 Chloro 5 Nitropyridine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For 4-(bromomethyl)-2-chloro-5-nitropyridine, the most logical primary disconnection is at the carbon-bromine bond of the bromomethyl group. This bond is synthetically accessible via benzylic-type bromination of a methyl group, a common transformation in organic synthesis. This initial step leads to the key precursor, 2-chloro-4-methyl-5-nitropyridine (B1210972) .

Further deconstruction of this key precursor reveals several potential synthetic routes. The chloro and nitro groups on the pyridine (B92270) ring can be installed through various sequences. One common pathway involves the disconnection of the C-Cl bond, leading back to 2-hydroxy-4-methyl-5-nitropyridine (or its pyridone tautomer). This intermediate is often synthesized from a simpler pyridine derivative, such as 2-amino-4-methylpyridine (B118599), through nitration and subsequent diazotization/hydrolysis. guidechem.comchemicalbook.com Alternatively, the synthesis can begin by constructing the substituted pyridine ring itself from acyclic precursors. chembk.com

Precursor Synthesis Pathways

The synthesis of the precursors identified through retrosynthetic analysis involves a range of chemical reactions, from electrophilic aromatic substitution to complex cyclization cascades.

The synthesis of 2-chloro-4-methyl-5-nitropyridine is a cornerstone for producing the final target compound. sigmaaldrich.com Several effective strategies have been developed for its preparation.

Direct nitration involves the introduction of a nitro group (–NO₂) onto a pre-existing pyridine or pyridine N-oxide scaffold. This electrophilic substitution is a fundamental process in pyridine chemistry. A common method involves using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Temperature control is a critical parameter to prevent over-nitration and other side reactions.

One established route starts with 2-amino-4-methylpyridine, which is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. guidechem.com The reaction yields a mixture of isomers, primarily 2-amino-5-nitro-4-methylpyridine. guidechem.com Another approach involves the nitration of a 2-chloropyridine (B119429) derivative. For instance, nitrating 2-chloro-4-methylpyridine (B103993) can yield the desired product, although controlling regioselectivity can be challenging due to the directing effects of the existing substituents. chemicalbook.com

The table below summarizes various direct nitration methodologies for pyridine derivatives.

Interactive Data Table: Direct Nitration of Pyridine Derivatives| Substrate | Reagents | Key Conditions | Product |

|---|---|---|---|

| 2-Amino-4-methylpyridine | Conc. H₂SO₄, Fuming HNO₃ | 60°C, 15 hours | 2-Amino-5-nitro-4-methylpyridine guidechem.com |

| 2-Chloro-4-methylpyridine | HNO₃ / H₂SO₄ | 0–5°C | 2-Chloro-4-methyl-3-nitropyridine |

| 2-Chloro-5-methylpyridine-1-oxide | Conc. HNO₃, Conc. H₂SO₄ | 100°C, 2 hours | 2-Chloro-5-methyl-4-nitropyridine-1-oxide chemicalbook.com |

Synthesis of 2-Chloro-4-methyl-5-nitropyridine and Analogues

Cyclization Approaches for Substituted Pyridines

An alternative to functionalizing a pre-existing ring is to construct the substituted pyridine scaffold from acyclic precursors. These methods offer high modularity, allowing for the synthesis of a wide variety of substitution patterns. nih.govorganic-chemistry.org

Modern synthetic chemistry has produced several elegant cyclization strategies:

Cascade Reactions: A modular method employs a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. The resulting 3-azatriene intermediate undergoes electrocyclization and subsequent air oxidation to form the pyridine ring in good yields. nih.govorganic-chemistry.org

[4+2] Cycloadditions: A convergent strategy involves the Diels-Alder cycloaddition between vinylallenes and sulfonyl cyanides to generate highly substituted pyridines. acs.org

Multi-component Reactions: Classic methods like the Hantzsch and Chichibabin pyridine syntheses, and more recent metal-free multi-component protocols, allow for the construction of the pyridine ring from simple, readily available starting materials. rsc.org

Stepwise Ring Formation: A practical approach involves the reaction of ethyl 2-nitroacetate and 2-bromocrotonaldehyde, followed by cyclization with ammonia (B1221849) to form 3-nitro-4-methylpyridin-2-one. chembk.com This pyridone intermediate can then be chlorinated in a subsequent step. Another method prepares 2-hydroxy-5-nitropyridine (B147068) through the reaction of a 2-halogenated acrylate (B77674) with nitromethane, followed by condensation and cyclization. google.com

Interactive Data Table: Cyclization Strategies for Pyridine Synthesis

| Strategy | Key Precursors | Catalyst/Conditions | Description |

|---|---|---|---|

| Cascade Reaction | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Cu-catalyzed, thermal electrocyclization, air oxidation | A modular method forming 3-azatriene intermediates that cyclize to pyridines. nih.govorganic-chemistry.org |

| [4+2] Cycloaddition | Vinylallenes, Arylsulfonyl cyanides | Thermal or base-mediated | Diels-Alder reaction to form isopyridine cycloadducts which convert to pyridines. acs.org |

| Tandem Reaction | N-benzoyliminopyridinium ylides, Alkenyl bromides/iodides | Palladium-catalyzed/silver-mediated | A direct functionalization and intramolecular ring-closing process. acs.org |

| Stepwise Cyclization | Ethyl 2-nitroacetate, 2-bromocrotonaldehyde, Ammonia | DBU (catalyst), 40-45°C | Forms a pyridone intermediate which can be further functionalized. chembk.com |

Chlorination Protocols for Hydroxypyridine Intermediates

Many synthetic routes converge on a 2-hydroxypyridine (B17775) or its tautomeric form, 2-pyridone, as a key intermediate. sigmaaldrich.comchemicalbook.com The conversion of the hydroxyl group to a chloro group is a crucial transformation, typically achieved using strong chlorinating agents. This step is essential for activating the 2-position for subsequent nucleophilic substitution reactions.

Commonly used reagents for this chlorination include:

Phosphorus Oxychloride (POCl₃): This is one of the most widely used reagents for converting 2-pyridones to 2-chloropyridines. chemicalbook.comchembk.com

Phosphorus Pentachloride (PCl₅): Often used in combination with POCl₃ or phosphorus trichloride (B1173362) (PCl₃), PCl₅ is a powerful chlorinating agent effective at elevated temperatures. guidechem.com

Thionyl Chloride (SOCl₂): Another effective reagent for this transformation. chemicalbook.com

The choice of reagent and reaction conditions can be tailored based on the specific substrate and desired outcome.

Interactive Data Table: Chlorination of Hydroxypyridine Intermediates

| Substrate | Chlorinating Agent(s) | Key Conditions | Product |

|---|---|---|---|

| 2-Hydroxy-5-nitro-4-methylpyridine | PCl₅, PCl₃ | 110°C, 3 hours | 2-Chloro-4-methyl-5-nitropyridine guidechem.com |

| 3-Nitro-4-methylpyridin-2-one | POCl₃ | 70-75°C | 2-Chloro-4-methyl-3-nitropyridine chembk.com |

| 2-Hydroxy-4-methyl-3-nitropyridine | POCl₃ / CH₃CN | 75°C, 19 hours | 3-Bromo-2-chloro-4-methyl-5-nitropyridine (from bromo analog) rsc.org |

| 2-Hydroxypyridine Derivative | SOCl₂, POCl₃, or PCl₅ | Varies | 2-Chloropyridine Derivative chemicalbook.com |

Synthesis of Other Key Halogenated and Nitrated Pyridine Scaffolds

Halogenated and nitrated pyridine derivatives are a vital class of compounds that serve as versatile building blocks in medicinal chemistry and materials science. nih.govresearchgate.netrsc.org Their synthesis is a subject of ongoing research, with numerous methods developed to install various substitution patterns.

The pyridine nucleus can be functionalized with different halogens (F, Cl, Br, I) and nitro groups at various positions, leading to a wide array of useful intermediates. For example, the synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine and 3-bromo-2-iodo-4-methyl-5-nitropyridine demonstrates the ability to introduce multiple, distinct halogen atoms onto the pyridine ring. rsc.org Similarly, the preparation of compounds like 2-chloro-5-nitropyridine (B43025) google.com and 2-chloro-4-nitropyridine N-oxide google.com highlights the common synthetic targets in this chemical family. The development of synthetic routes to these scaffolds, often involving multi-step sequences of nitration, halogenation, hydrolysis, and amination, is crucial for accessing novel chemical entities with diverse applications. google.comnih.govscilit.com

Direct Bromination Strategies for the Methyl Group

The conversion of the methyl group in 2-chloro-4-methyl-5-nitropyridine to a bromomethyl group is a critical transformation. This is typically achieved through benzylic bromination, a class of reactions that selectively targets a carbon atom adjacent to an aromatic system.

The most prevalent method for the synthesis of this compound from its methyl-substituted precursor is through a free-radical chain reaction. The Wohl-Ziegler reaction is a classic and effective example of this approach. mychemblog.comwikipedia.org This methodology utilizes N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, typically carbon tetrachloride (CCl₄), under initiation by a radical source such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often with heat or UV light. mychemblog.comlibretexts.org

The mechanism proceeds via a radical chain pathway: mychemblog.com

Initiation: The radical initiator (e.g., AIBN) undergoes homolytic cleavage upon heating to produce radicals.

Propagation: A bromine radical (Br•), present in trace amounts or generated from the reaction of HBr with NBS, abstracts a hydrogen atom from the methyl group of 2-chloro-4-methyl-5-nitropyridine. youtube.com This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. This radical then reacts with a molecule of Br₂ (which is maintained at a very low concentration by NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain. libretexts.org

Termination: The reaction concludes when radicals combine.

The use of NBS is crucial as it maintains a low, constant concentration of bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which suppresses competitive electrophilic addition to the pyridine ring. libretexts.org

| Parameter | Condition | Purpose | Reference |

| Reagent | N-Bromosuccinimide (NBS) | Provides a steady, low-concentration source of bromine radicals. | mychemblog.comwikipedia.org |

| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction upon heating or irradiation. | mychemblog.com |

| Solvent | Carbon Tetrachloride (CCl₄) | Inert, non-polar solvent. Succinimide byproduct is insoluble, providing a visual cue for reaction completion. | wikipedia.orgorganic-chemistry.org |

| Conditions | Reflux Temperature | Provides energy for homolytic cleavage of the initiator and propagation of the radical chain. | mychemblog.com |

Selectivity is paramount in the bromination of 2-chloro-4-methyl-5-nitropyridine to avoid undesired side reactions, such as bromination on the pyridine ring. The Wohl-Ziegler reaction conditions are inherently designed for this selectivity. wikipedia.org

The key to selective benzylic bromination is maintaining an extremely low concentration of molecular bromine. wikipedia.org N-Bromosuccinimide serves this purpose effectively. It is only sparingly soluble in non-polar solvents like CCl₄, and it rapidly reacts with the HBr byproduct to regenerate Br₂, preventing the buildup of either species that could lead to ionic reaction pathways. libretexts.orgorganic-chemistry.org

Factors ensuring selective bromination include:

NBS as Bromine Source: Prevents high concentrations of Br₂ that could lead to electrophilic aromatic substitution.

Non-Polar Solvents: Solvents like CCl₄ disfavor the formation of ionic intermediates required for ring bromination. organic-chemistry.org

Absence of Lewis Acids: Strong Lewis acids, which catalyze electrophilic aromatic substitution, are avoided.

Radical Initiators: The use of initiators like AIBN specifically promotes the free-radical pathway over ionic pathways. mychemblog.com

Due to environmental concerns and the toxicity of carbon tetrachloride, alternative solvents such as trifluorotoluene have been explored for Wohl-Ziegler brominations. wikipedia.org

Multi-Step Synthesis Approaches for the Target Compound

The synthesis of this compound is fundamentally a two-stage process: first, the synthesis of the precursor 2-chloro-4-methyl-5-nitropyridine, followed by the side-chain bromination as described previously.

A common route to the precursor, 2-chloro-4-methyl-5-nitropyridine, starts from 2-amino-4-methylpyridine. guidechem.com This process involves three main steps:

Nitration: 2-amino-4-methylpyridine is treated with a mixture of concentrated sulfuric acid and fuming nitric acid. The temperature must be carefully controlled (e.g., 5-10°C during addition, then heated to ~60°C) to yield 2-amino-5-nitro-4-methylpyridine. guidechem.com

Hydrolysis (Diazotization): The resulting amino-nitropyridine is converted to the hydroxypyridine derivative. This is achieved by dissolving it in dilute sulfuric acid, cooling to 0-2°C, and adding sodium nitrite (B80452) solution to form a diazonium salt, which then hydrolyzes to 2-hydroxy-5-nitro-4-methylpyridine. guidechem.com

Chlorination: The hydroxyl group is replaced with chlorine using a chlorinating agent like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) at elevated temperatures (e.g., 110°C) to afford 2-chloro-4-methyl-5-nitropyridine. guidechem.com

An alternative documented synthesis involves the bromination of 4-methyl-5-nitropyridin-2-ol with bromine in acetic acid, followed by chlorination with POCl₃ to yield 3-bromo-2-chloro-4-methyl-5-nitropyridine, a related but different isomer. rsc.org

The final step to obtain the target compound is the radical bromination of the methyl group of 2-chloro-4-methyl-5-nitropyridine using NBS and a radical initiator.

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1 | 2-Amino-4-methylpyridine | H₂SO₄, HNO₃ | 2-Amino-5-nitro-4-methylpyridine | - | guidechem.com |

| 2 | 2-Amino-5-nitro-4-methylpyridine | H₂SO₄, NaNO₂ | 2-Hydroxy-5-nitro-4-methylpyridine | - | guidechem.com |

| 3 | 2-Hydroxy-5-nitro-4-methylpyridine | POCl₃, PCl₅ | 2-Chloro-4-methyl-5-nitropyridine | - | guidechem.com |

| 4 | 2-Chloro-4-methyl-5-nitropyridine | NBS, AIBN | This compound | - | mychemblog.comwikipedia.org |

Evaluation of Synthetic Efficiency and Green Chemistry Principles

The traditional synthetic routes to this compound present several challenges from the perspective of synthetic efficiency and green chemistry. The evaluation of these routes involves metrics such as reaction yield, atom economy, and the environmental impact of reagents and solvents. mdpi.com

Synthetic Efficiency:

Green Chemistry Principles: The described syntheses often conflict with several green chemistry principles: mdpi.comnih.gov

Prevention: The generation of significant waste from nitrating acids and chlorinating agents is a major drawback.

Safer Solvents and Auxiliaries: The use of highly toxic and environmentally damaging solvents like carbon tetrachloride in the bromination step is a significant concern. wikipedia.org Safer alternatives are actively being sought. wikipedia.orgnih.gov

Use of Hazardous Reagents: Concentrated sulfuric acid, fuming nitric acid, phosphorus oxychloride, and phosphorus pentachloride are all corrosive, hazardous, and require careful handling and disposal. guidechem.com

Energy Efficiency: Several steps require significant heating (reflux conditions), increasing the energy consumption of the process. mychemblog.comguidechem.com

Modern approaches to pyridine synthesis are increasingly focused on greener alternatives, such as using microwave-assisted synthesis to reduce reaction times and energy input, developing recyclable catalysts, and using more environmentally benign solvents. nih.govacs.org Applying these principles, future syntheses of this compound could be improved by replacing CCl₄ with a greener solvent, developing a catalytic, non-acidic nitration method, and finding a more atom-economical chlorinating agent.

Chemical Reactivity and Mechanistic Investigations of 4 Bromomethyl 2 Chloro 5 Nitropyridine

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety

The bromomethyl group at the 4-position of the pyridine (B92270) ring serves as a reactive electrophilic handle, readily undergoing nucleophilic substitution reactions. This reactivity is analogous to that of benzylic halides and is further enhanced by the electron-withdrawing nature of the pyridine ring and the nitro group, which stabilize the transition state of the substitution reaction. These reactions can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the nucleophile, the solvent, and the reaction conditions. For primary benzylic halides like 4-(bromomethyl)-2-chloro-5-nitropyridine, the S(_N)2 pathway is typically favored, especially with strong nucleophiles.

Substitution by Oxygen-Based Nucleophiles

The reaction of this compound with oxygen-based nucleophiles, such as alkoxides and phenoxides, provides a straightforward route to the corresponding ethers. For instance, treatment with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or tetrahydrofuran (B95107) would be expected to yield 4-(methoxymethyl)-2-chloro-5-nitropyridine. Similarly, reaction with sodium phenoxide would lead to the formation of 4-(phenoxymethyl)-2-chloro-5-nitropyridine.

Table 1: Representative Substitution Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Expected Product | Reaction Conditions (Hypothetical) |

|---|---|---|

| Sodium Methoxide | 4-(Methoxymethyl)-2-chloro-5-nitropyridine | Methanol, Room Temperature |

| Sodium Ethoxide | 4-(Ethoxymethyl)-2-chloro-5-nitropyridine | Ethanol, Room Temperature |

Substitution by Nitrogen-Based Nucleophiles

A variety of nitrogen-based nucleophiles, including primary and secondary amines, readily displace the bromide of the bromomethyl group. These reactions are fundamental in the synthesis of a wide range of derivatives with potential biological activity. For example, the reaction of 2-chloro-5-(chloromethyl)pyridine (B46043) with hydrazine (B178648) hydrate (B1144303) has been utilized to form the corresponding hydrazinylmethyl derivative, which can be further reacted with aldehydes to produce hydrazones. nih.gov A similar reaction would be expected with this compound.

The reaction with primary amines, such as propylamine, would yield secondary amines of the type N-((2-chloro-5-nitropyridin-4-yl)methyl)propan-1-amine. Secondary amines, like piperidine (B6355638) or morpholine, would react to form the corresponding tertiary amines.

Table 2: Examples of Substitution Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Hydrazine Hydrate | 2-Chloro-5-((2-(4-nitrobenzylidene)hydrazinyl)methyl)pyridine (after reaction with 4-nitrobenzaldehyde) | Ethanol, Reflux (for initial hydrazinolysis) | 90 |

| Piperidine | 4-((2-Chloro-5-nitropyridin-4-yl)methyl)piperidine | Not Specified | Not Specified |

Substitution by Carbon-Based Nucleophiles

Carbon-based nucleophiles, such as the enolates of active methylene (B1212753) compounds, can be effectively alkylated by this compound. This C-C bond-forming reaction is a powerful tool for the synthesis of more complex molecular architectures. For instance, the reaction with the sodium salt of diethyl malonate, generated in situ using a base like sodium ethoxide, would lead to the formation of diethyl 2-((2-chloro-5-nitropyridin-4-yl)methyl)malonate. Similarly, the enolate of ethyl acetoacetate (B1235776) would yield ethyl 2-acetyl-3-(2-chloro-5-nitropyridin-4-yl)propanoate. These reactions are typically carried out in aprotic polar solvents like DMF or DMSO.

Table 3: Alkylation of Active Methylene Compounds

| Carbon Nucleophile (from) | Product | Base/Solvent (Typical) |

|---|---|---|

| Diethyl malonate | Diethyl 2-((2-chloro-5-nitropyridin-4-yl)methyl)malonate | Sodium Ethoxide/Ethanol |

| Ethyl acetoacetate | Ethyl 2-acetyl-3-(2-chloro-5-nitropyridin-4-yl)propanoate | Sodium Ethoxide/Ethanol |

Stereochemical Aspects of Substitution Reactions

When the substitution reaction at the bromomethyl carbon creates a new stereocenter, the stereochemical outcome is of significant interest. For S(_N)2 reactions, a complete inversion of configuration at the electrophilic carbon is expected. masterorganicchemistry.comyoutube.comyoutube.com This is a result of the backside attack of the nucleophile on the carbon-bromine bond. youtube.com If one were to start with an enantiomerically pure form of a chiral 4-(1-bromoethyl)-2-chloro-5-nitropyridine, the S(_N)2 reaction would lead to the formation of the product with the opposite configuration at the benzylic carbon. This stereospecificity is a hallmark of the S(_N)2 mechanism and is crucial in asymmetric synthesis. A process of double inversion, where two sequential S(_N)2 reactions occur, would result in the retention of the original stereochemistry. youtube.com

Nucleophilic Aromatic Substitution at the Chloro Position

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (S(_N)Ar). This reactivity is a direct consequence of the electronic properties of the pyridine ring, which is inherently electron-deficient compared to benzene, and is further amplified by the presence of the strongly electron-withdrawing nitro group.

Activation by the Nitro Group

The nitro group at the 5-position plays a crucial role in activating the 2-chloro position towards nucleophilic attack. This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the S(_N)Ar reaction. The nitro group, being in a position para to the site of nucleophilic attack, can delocalize the negative charge of the intermediate through resonance. This stabilization lowers the activation energy of the reaction, thereby facilitating the substitution.

Kinetic studies on the reaction of 2-chloro-5-nitropyridine (B43025) with substituted anilines in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethyl formamide (B127407) (DMF) have provided valuable insights into the reaction mechanism. researchgate.net The reaction follows second-order kinetics and is not base-catalyzed. The negative ρ values obtained from Hammett plots indicate that electron-donating substituents on the aniline (B41778) nucleophile accelerate the reaction, which is consistent with a mechanism where the nucleophilic attack is the rate-determining step.

Table 4: Kinetic Data for the Reaction of 2-Chloro-5-nitropyridine with Substituted Anilines in DMSO at 45°C

| Aniline Substituent | k₁ (x 10⁻⁵ s⁻¹) |

|---|---|

| p-OCH₃ | 10.5 |

| p-CH₃ | 4.80 |

| H | 2.10 |

| p-Cl | 0.98 |

| m-Cl | 0.45 |

| m-NO₂ | 0.08 |

Data adapted from a study on the kinetics of the reaction of substituted anilines with 2-chloro-5-nitropyridine. researchgate.net

Kinetic and Thermodynamic Studies of Substitution Processes

The structure of this compound presents two primary sites for nucleophilic substitution: the bromomethyl group at the C4 position and the chloro group at the C2 position. The kinetics and thermodynamics of these processes are governed by different mechanistic pathways.

Substitution at the Bromomethyl Group: The 4-(bromomethyl) group is analogous to a benzylic halide, making it highly susceptible to nucleophilic substitution. These reactions can proceed through either a unimolecular (S_N_1) or bimolecular (S_N_2) mechanism. libretexts.org An S_N_2 reaction is a one-step concerted process where the rate depends on the concentration of both the substrate and the nucleophile. libretexts.org Conversely, an S_N_1 reaction involves a two-step process with the formation of a carbocation intermediate, and its rate is typically dependent only on the substrate concentration. researchgate.net The choice of mechanism is influenced by factors such as the nature of the nucleophile, the solvent polarity, and the stability of the potential carbocation. The electron-withdrawing pyridine ring, further activated by the chloro and nitro substituents, would significantly stabilize a positive charge on the adjacent methylene carbon, potentially favoring an S_N_1 pathway in polar, non-nucleophilic solvents.

Substitution at the 2-Chloro Position: The chloro group at the C2 position is activated towards nucleophilic aromatic substitution (S_N_Ar) by the combined electron-withdrawing effects of the ring nitrogen and the 5-nitro group. quimicaorganica.org Pyridines with leaving groups at the 2- and 4-positions readily react with nucleophiles via an addition-elimination mechanism. quimicaorganica.org Kinetic studies on analogous systems, such as the reaction of 4-X-2,6-dinitrochlorobenzenes with pyridines, confirm that these transformations proceed via the S_N_Ar pathway, involving the formation of a Meisenheimer complex as an intermediate. scispace.com The reaction rates are sensitive to the substituents on both the pyridine substrate and the attacking nucleophile, as well as the solvent composition. scispace.com

Reactions of the Nitro Group: Reduction and Further Transformations

The nitro group at the C5 position is a key functional handle that can be readily transformed, most commonly via reduction to an amino group. This conversion is a fundamental step in the synthesis of many bioactive molecules derived from nitropyridines. nih.gov

Several methods are effective for the reduction of aromatic nitro groups:

Catalytic Hydrogenation: This is a common method, often employing catalysts like palladium on carbon (Pd/C). However, care must be taken as catalytic hydrogenation can sometimes lead to the simultaneous reduction of other functional groups, such as dehalogenation of the C-Cl or C-Br bonds.

Metal-Acid Systems: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid) is a classic and reliable method for the chemoselective reduction of nitro groups to amines. nih.gov For instance, zinc powder can be used to reduce 2-chloro-5-nitrophenol (B15424) to 2-amino-5-chlorophenol. nih.gov

Other Reducing Agents: Samarium diiodide (SmI₂) in the presence of water has been shown to reduce various pyridine derivatives. clockss.org

The resulting 5-amino-4-(bromomethyl)-2-chloropyridine is a valuable intermediate. The newly formed amino group can undergo further reactions, such as diazotization with nitrous acid to form a diazonium salt. This diazonium intermediate can then be displaced by a wide range of nucleophiles, allowing for the introduction of diverse functionalities onto the pyridine ring. For example, in the synthesis of 2-chloro-5-nitropyridine from 2-aminopyridine, an intermediate 2-amino-5-nitropyridine (B18323) is converted to 2-hydroxy-5-nitropyridine (B147068) via a diazonium salt. dissertationtopic.netgoogle.com

Electrophilic Reactions and Pyridine Ring Functionalization

The pyridine ring in this compound is highly electron-deficient. This is due to the cumulative electron-withdrawing influence of the electronegative ring nitrogen atom, the 2-chloro substituent, and the potent 5-nitro group. Consequently, the ring is strongly deactivated towards classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. Such reactions would require harsh conditions that would likely lead to the degradation of the starting material.

Therefore, functionalization of the pyridine ring is typically achieved not by direct electrophilic attack on the ring itself, but by the chemical manipulation of the existing substituents, as detailed in the other sections of this article. However, it is noteworthy that in some highly activated nitropyridine systems, the nitro group itself can act as a leaving group and be displaced by strong nucleophiles. nih.govguidechem.com This provides an alternative pathway for functionalization that circumvents the low electrophilicity of the ring.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The 2-chloro substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at this position. These reactions are cornerstones of modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chloro position with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is a versatile method for creating biaryl or vinyl-aryl structures. harvard.edu The reaction is compatible with a wide range of functional groups and can often be performed in aqueous conditions. libretexts.orgharvard.edu For challenging substrates like electron-deficient 2-chloropyridines, highly active catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) are often employed to achieve good yields. nih.gov

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.org The reaction is typically catalyzed by a palladium complex and requires a base to regenerate the active catalyst. organic-chemistry.orglibretexts.org Common palladium sources include Pd(OAc)₂, and the reaction is stereoselective, often yielding the trans alkene product. organic-chemistry.org While typically performed with aryl halides, recent advancements have even demonstrated denitrative Heck reactions where a nitro group is displaced, although coupling at the C-Cl bond is more conventional for this substrate. chemrxiv.org

Sonogashira Coupling: This reaction forms a C-C bond between the 2-chloro position and a terminal alkyne. wikipedia.orglibretexts.org The classic Sonogashira protocol uses a dual-catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. organic-chemistry.org The reaction is a powerful tool for synthesizing arylalkynes and conjugated enynes under mild conditions. libretexts.org The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. youtube.com

Interactive Table: Typical Conditions for Cross-Coupling of Chloro-Nitropyridine Analogs

Reaction Type Catalyst System (Pd Source + Ligand) Base Solvent Typical Temp. Reference Analog Suzuki-Miyaura

Coupling with boronic acids/esters. Pd₂(dba)₃ / SPhos or XPhos K₃PO₄ Dioxane / H₂O 60-100 °C 3-Chloroindazole researchgate.net Heck

Coupling with alkenes. Pd(OAc)₂ / PPh₃ or P(o-tol)₃ Et₃N or K₂CO₃ DMF or Acetonitrile 80-140 °C General Aryl Halides [21, 23] Sonogashira

Coupling with terminal alkynes. Pd(PPh₃)₂Cl₂ / CuI Et₃N or Piperidine THF or DMF Room Temp. to 65 °C General Aryl Halides [9, 22]

Radical Reactions and Their Synthetic Implications

The structure of this compound is amenable to several types of radical reactions, offering alternative synthetic pathways.

Reactions at the Bromomethyl Group: The C-Br bond in the 4-(bromomethyl) group is relatively weak and can undergo homolytic cleavage to generate a pyridyl-stabilized radical. This process can be initiated photochemically, by exposing the compound to light, or by using a chemical radical initiator like AIBN. dalalinstitute.comresearchoutreach.org Photochemical reactions of similar benzyl (B1604629) derivatives have been shown to proceed via β-bond dissociation from their triplet states. nih.gov The resulting radical can participate in various synthetic transformations, including radical-radical coupling or addition to unsaturated systems.

Reactions Involving the Nitro Group: Aromatic nitro compounds are known to be involved in a variety of radical reactions. rsc.org These can include processes where the nitro group is transformed or where it participates in a radical cascade. For instance, radical additions to the nitro group are possible, leading to different functionalities.

Reactions Involving the Pyridine Ring: While direct radical addition to the electron-deficient pyridine ring (a Minisci-type reaction) is less likely given the existing substitution pattern, other radical pathways involving the ring are conceivable. acs.org Recent research has explored methods for generating N-pyridyl radical cations from precursors like Katritzky salts, which then act as versatile synthetic intermediates. rsc.org Such strategies could potentially be adapted to derivatives of this compound to unlock novel reactivity.

Derivatization and Advanced Functionalization Strategies

Accessing Complex Polyfunctionalized Pyridine (B92270) Derivatives

The primary utility of 4-(bromomethyl)-2-chloro-5-nitropyridine lies in its capacity to serve as a scaffold for generating pyridine derivatives with multiple, varied substituents. The reactivity of each functional group can be selectively addressed to build molecular complexity in a stepwise manner.

The bromomethyl group is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide array of functionalities at the 4-position. For instance, it can be reacted with:

Amines: to form aminomethyl-pyridines.

Alcohols and Phenols: to generate ether linkages.

Thiols: to create thioethers.

Carboxylates: to form ester derivatives.

Cyanide: to yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The 2-chloro substituent is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing 5-nitro group. nih.gov This allows for its displacement by various nucleophiles, a common strategy in pyridine chemistry. nih.govdissertationtopic.net

The 5-nitro group is a versatile functional handle. It can be reduced to an amino group, which can then undergo a plethora of subsequent reactions, such as diazotization, acylation, or alkylation. The reduction of a nitro group is a well-established transformation, often achieved with reagents like tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. google.com

The combination of these reactions allows for the synthesis of a vast library of polysubstituted pyridines from a single starting material. A hypothetical reaction sequence could involve (1) substitution of the bromomethyl group, (2) displacement of the chloro group, and (3) reduction of the nitro group, with the order of steps chosen to suit the desired final product and to manage chemoselectivity.

Table 1: Potential Derivatization Reactions of this compound

| Reactive Site | Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|---|

| 4-(Bromomethyl) | Nucleophilic Substitution (SN2) | Piperidine (B6355638) | 4-(Piperidin-1-ylmethyl) |

| 4-(Bromomethyl) | Nucleophilic Substitution (SN2) | Sodium Methoxide (B1231860) | 4-(Methoxymethyl) |

| 4-(Bromomethyl) | Nucleophilic Substitution (SN2) | Sodium Cyanide | 4-(Cyanomethyl) |

| 2-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Aniline (B41778) | 2-(Phenylamino) |

| 2-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Morpholine | 2-Morpholino |

| 5-Nitro | Reduction | Fe / Acetic Acid | 5-Amino |

Chemo- and Regioselective Functionalization Approaches

The presence of multiple reactive centers necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The distinct nature of the three functional groups makes selective transformations highly feasible.

Reactions at the Bromomethyl Group: SN2 reactions on the bromomethyl group are typically fast and occur under mild conditions (e.g., at or below room temperature) with soft nucleophiles. These conditions would generally not affect the chloro or nitro substituents.

Reactions at the 2-Chloro Position: SNAr reactions at the 2-position usually require more forcing conditions, such as elevated temperatures, to overcome the activation energy for the Meisenheimer complex formation. This difference in required activation energy allows for selective reaction at the bromomethyl group in the presence of the chloro group.

Reactions at the 5-Nitro Position: Reduction of the nitro group is typically performed under acidic or neutral conditions with reducing metals or via catalytic hydrogenation. These conditions are orthogonal to the SN2 and SNAr reactions, meaning the reduction can often be performed without disturbing the other functionalities, especially if the bromo- and chloro- positions have already been substituted.

Chemoselective metallation is another powerful strategy. While direct lithiation of the parent compound might be complicated by its reactivity, related systems like 2-chloropyridine (B119429) can be selectively metallated at the 3-position. rsc.org For this compound, after initial derivatization, it is conceivable that directed ortho-metalation could be used to introduce substituents at the 3- or 6-positions, further increasing the molecular complexity. mdpi.com

Synthesis of Bridged Pyridine Systems and Spatially Constrained Analogues

The bifunctional nature of the bromomethyl group (as a reactive site) and the pyridine ring itself allows for the construction of bridged systems and macrocycles. The 4-(bromomethyl) group is an ideal handle for linking the pyridine core to other molecules or for intramolecular cyclization.

For example, reaction with a dinucleophile, such as a diamine or a diol, could lead to the formation of bridged dimers or larger macrocyclic structures. This approach is analogous to the use of bis(halomethyl)-bipyridines in the synthesis of polymers and complex ligands. orgsyn.org

Furthermore, if the initial nucleophilic substitution at the bromomethyl group introduces a second reactive functionality, subsequent intramolecular reactions can lead to spatially constrained, fused-ring systems. For instance, if the bromomethyl group is converted to a (2-hydroxyphenoxy)methyl group, a subsequent intramolecular SNAr reaction could potentially form a dibenzoxazepine-like ring system fused to the pyridine.

Table 2: Examples of Advanced Functionalization Strategies

| Strategy | Description | Potential Product Type |

|---|---|---|

| Bridging with Dinucleophiles | Reacting two equivalents of the pyridine with one equivalent of a dinucleophile (e.g., ethylenediamine). | N,N'-Bis( (2-chloro-5-nitropyridin-4-yl)methyl)ethane-1,2-diamine |

| Intramolecular Cyclization | Initial substitution at the bromomethyl group followed by an intramolecular reaction with another position on the pyridine ring. | Fused bicyclic or tricyclic heteroaromatic systems |

| Macrocyclization | Reaction with a long-chain dinucleophile under high-dilution conditions. | Pyridinophane macrocycles |

Development of Pyridine-Based Linkers and Building Blocks

Substituted pyridines are fundamental building blocks in medicinal chemistry and materials science. nih.gov this compound, with its three distinct points of functionality, is a prime candidate for development as a versatile linker or scaffold.

The bromomethyl group serves as a covalent attachment point. After modification of the chloro and nitro groups to achieve desired properties (e.g., solubility, electronic properties, or further reactivity), the bromomethyl handle can be used to conjugate the pyridine moiety to proteins, polymers, or other small molecules.

For instance, in the field of drug discovery, this scaffold could be used to create linkers for antibody-drug conjugates (ADCs). The pyridine core could be functionalized to tune the stability and release characteristics of the linker, while the bromomethyl group (or a derivative thereof) would provide the attachment point for the cytotoxic payload. Similarly, in materials science, this building block could be incorporated into polymers or metal-organic frameworks (MOFs), where the pyridine nitrogen and other substituents can coordinate to metal centers or participate in hydrogen bonding networks. The initial functionalization of the chloro and nitro groups would dictate the final properties of the material.

The ability to sequentially and selectively modify the three functional groups makes this compound a powerful tool for the rational design of complex molecules with tailored properties for a wide range of applications.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of individual atoms.

In a hypothetical ¹H NMR spectrum of 4-(Bromomethyl)-2-chloro-5-nitropyridine, two distinct signals would be expected, corresponding to the two types of protons in the molecule: those on the pyridine (B92270) ring and those in the bromomethyl group.

The pyridine ring contains two aromatic protons. Due to the substitution pattern, these protons are not equivalent and would appear as two separate signals, likely as singlets, as they lack adjacent protons to couple with. Their chemical shifts would be significantly downfield (predicted range: 8.0-9.5 ppm) due to the strong electron-withdrawing effects of the chloro, nitro, and nitrogen heteroatom in the aromatic ring.

The bromomethyl (-CH₂Br) group's protons would appear as a sharp singlet. Its chemical shift is anticipated to be in the range of 4.5-5.0 ppm. This downfield shift from a typical alkyl proton is due to the deshielding effect of the adjacent electronegative bromine atom and the aromatic pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-3/H-6 | 8.0 - 9.5 | Singlet | 1H |

| Pyridine H-6/H-3 | 8.0 - 9.5 | Singlet | 1H |

| -CH₂Br | 4.5 - 5.0 | Singlet | 2H |

Note: The exact assignment of the two pyridine proton signals would require advanced 2D NMR techniques.

A ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected.

The five carbons of the pyridine ring would have chemical shifts in the aromatic region (approximately 120-160 ppm). The carbons directly bonded to the electronegative chlorine (C-2) and nitro group (C-5) would be significantly influenced. The carbon bearing the chloro group (C-2) is expected to be highly deshielded. The bromomethyl carbon (-CH₂Br) would likely appear in the 25-35 ppm range.

To definitively assign each proton signal to its corresponding carbon, two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential. An HSQC experiment would correlate the proton signals with the carbon signals of the atoms they are directly attached to. An HMBC experiment would reveal longer-range couplings (2-3 bonds), helping to piece together the entire molecular structure by, for instance, correlating the bromomethyl protons to the C-4 carbon of the pyridine ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-Cl) | 150 - 155 |

| C-3 (C-H) | 120 - 125 |

| C-4 (C-CH₂Br) | 140 - 145 |

| C-5 (C-NO₂) | 145 - 150 |

| C-6 (C-H) | 155 - 160 |

| -CH₂Br | 25 - 35 |

While the pyridine ring is planar, the bromomethyl group can rotate. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of atoms and the preferred conformation of the bromomethyl group relative to the pyridine ring. Temperature-dependent NMR studies could also reveal information about the rotational energy barrier of the C-C bond between the bromomethyl group and the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

HRMS is a critical technique for determining the elemental composition of a molecule with high precision. For this compound (C₆H₄BrClN₂O₂), the calculated exact mass would be determined. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak, which is a key signature for confirming the presence of these halogens.

Fragmentation analysis, typically through MS/MS experiments, would reveal how the molecule breaks apart. Expected fragmentation pathways would include the loss of the bromine atom, the nitro group (NO₂), or the entire bromomethyl group, providing further structural confirmation.

Table 3: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₆H₄BrClN₂O₂ |

| Exact Mass (for ¹²C₆H₄⁷⁹Br³⁵ClN₂¹⁶O₂) | ~264.9199 u |

| Key Isotopic Peaks | M+, [M+2]+, [M+4]+ |

| Major Fragmentation Ions | [M-Br]+, [M-NO₂]+, [M-CH₂Br]+ |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy measures the absorption of infrared light by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

The most prominent peaks would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which are expected to appear as strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C-Cl and C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹. The C-N and C=C stretching vibrations of the pyridine ring would also be present in the 1400-1600 cm⁻¹ region.

Table 4: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| NO₂ Symmetric Stretch | 1340 - 1380 | Strong |

| C-Cl Stretch | 700 - 800 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. When a molecule is irradiated with a monochromatic laser, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies, a phenomenon known as Raman scattering. The energy difference between the incident and scattered light corresponds to the energy of specific molecular vibrations. These vibrational frequencies are highly characteristic of the chemical bonds and functional groups present in the molecule, making Raman spectroscopy an excellent tool for chemical identification and structural analysis.

For this compound, the Raman spectrum is expected to exhibit a series of characteristic peaks corresponding to the vibrations of its constituent functional groups. The pyridine ring itself has several characteristic vibrational modes. The presence of substituents—a chloro group, a nitro group, and a bromomethyl group—will influence the positions and intensities of these peaks.

Key expected vibrational modes for this compound would include:

Pyridine Ring Vibrations: The ring breathing modes, which are characteristic of the pyridine ring, are expected to appear in the fingerprint region of the spectrum.

C-NO₂ Vibrations: The symmetric and asymmetric stretching vibrations of the nitro group are typically strong in the Raman spectrum.

C-Cl Vibration: The stretching vibration of the carbon-chlorine bond will give rise to a characteristic peak.

CH₂-Br Vibration: The stretching and bending vibrations of the bromomethyl group are also expected to be observable.

C-H Vibrations: Aromatic C-H stretching vibrations from the pyridine ring will be present at higher wavenumbers.

Due to the lack of publicly available experimental data for this compound, the following table presents hypothetical yet representative Raman shifts based on known data for similar substituted nitropyridines.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Pyridine Ring Breathing | 990 - 1050 |

| Symmetric NO₂ Stretch | 1340 - 1360 |

| Asymmetric NO₂ Stretch | 1520 - 1540 |

| C-Cl Stretch | 650 - 750 |

| CH₂-Br Stretch | 550 - 650 |

| Aromatic C-H Stretch | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. researchgate.net This absorption of energy corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. researchgate.net The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the nature of its chromophores—the parts of the molecule that absorb light. researchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the nitropyridine chromophore. The pyridine ring itself exhibits π → π* transitions, which are typically observed in the UV region. sielc.com The presence of the nitro group, a strong electron-withdrawing group, and the chloro group, an auxochrome, will significantly influence the absorption characteristics.

The expected electronic transitions for this compound include:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For substituted pyridines, these transitions are typically intense and occur in the UV region. sielc.com

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group) to a π* antibonding orbital. These transitions are generally less intense than π → π* transitions.

The solvent used for UV-Vis analysis can also influence the positions of the absorption maxima (λmax). researchgate.net In the absence of specific experimental data for this compound, the following table provides predicted absorption maxima based on the analysis of related nitropyridine compounds.

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~270 - 290 | High |

| n → π | ~330 - 350 | Low to Medium |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. clemson.edu By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to construct a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. clemson.edu This provides unambiguous information about the solid-state conformation and packing of molecules in the crystal lattice.

While the crystal structure of this compound has not been reported, the structure of the closely related analogue, 2-chloro-5-nitropyridine (B43025), is available in the Cambridge Structural Database (CSD entry CCDC 774285). sielc.com The crystallographic data for this analogue provides a valuable starting point for understanding the likely solid-state architecture of the target compound.

Below is a table summarizing the crystallographic data for the analogue, 2-chloro-5-nitropyridine.

| Parameter | Value for 2-chloro-5-nitropyridine (CCDC 774285) |

| Empirical Formula | C₅H₃ClN₂O₂ |

| Formula Weight | 158.54 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.843(3) |

| b (Å) | 14.864(9) |

| c (Å) | 10.493(7) |

| α (°) | 90 |

| β (°) | 95.89(6) |

| γ (°) | 90 |

| Volume (ų) | 596.1(7) |

| Z | 4 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methodologies employ the principles of quantum mechanics to model molecular behavior, providing data that complements and often predicts experimental findings.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a staple in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations for pyridine (B92270) derivatives typically utilize hybrid functionals like B3LYP combined with basis sets such as 6-31G* or 6-311++G(d,p) to achieve reliable results. nih.govnih.gov Studies on related compounds, like 2-amino-5-chloro-3-nitropyridine (B1267368) and 2-chloro-5-nitrotoluene (B86962), have successfully used the B3LYP/6-311++G(d,p) level of theory to optimize molecular geometry and predict vibrational frequencies. researchgate.netjocpr.comjocpr.com For 4-(Bromomethyl)-2-chloro-5-nitropyridine, a similar DFT approach would be the method of choice to elucidate its fundamental properties. These calculations can determine optimized geometry, electronic properties, and spectroscopic signatures. nih.gov

Ab initio and semi-empirical methods are alternative quantum chemical approaches. Ab initio methods, such as Hartree-Fock (HF), derive results directly from theoretical principles without the use of experimental data. researchgate.net While often more computationally intensive than DFT, they provide a fundamental baseline for electronic structure calculations. For instance, studies on 2-chloro-5-nitropyridine (B43025) and 2-chloro-5-nitrotoluene have utilized the HF method alongside DFT to compare results. jocpr.comresearchgate.net

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them significantly faster. rowansci.com This speed allows for the study of larger molecular systems, though with some trade-off in accuracy compared to ab initio or DFT methods. These approaches are particularly useful for initial, large-scale screening of molecular conformations or reactions before applying more rigorous and costly methods. rowansci.com

Molecular Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground-state geometry. rowansci.com This stable conformation is crucial as it dictates many of the molecule's physical and chemical properties. youtube.com For this compound, the optimization process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum energy structure is found.

The presence of bulky and electronegative substituents—the chloro, nitro, and bromomethyl groups—on the pyridine ring introduces steric and electronic effects that significantly influence its final geometry. mdpi.com Conformational analysis, particularly of the rotatable bromomethyl group (-CH₂Br), would be essential. By rotating this group and calculating the energy at each step, a potential energy surface can be generated to identify the most stable conformer(s). DFT calculations on similar substituted heterocyclic systems have been effectively used to determine these parameters. researchgate.netresearchgate.net

Below is an illustrative data table of what optimized geometric parameters for this compound might look like, based on typical values for substituted pyridines.

Table 1: Predicted Optimized Geometric Parameters for this compound This table is illustrative and based on data from analogous structures.

| Parameter | Type | Predicted Value |

| C2-Cl | Bond Length | 1.74 Å |

| C4-C7 (C-CH₂) | Bond Length | 1.51 Å |

| C7-Br | Bond Length | 1.95 Å |

| C5-N(nitro) | Bond Length | 1.48 Å |

| C2-N1-C6 | Bond Angle | 117.0° |

| C3-C4-C5 | Bond Angle | 119.5° |

| C4-C7-Br | Bond Angle | 112.0° |

| C4-C5-N(nitro) | Bond Angle | 118.0° |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide key metrics to understand this structure.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

Table 2: Predicted Frontier Orbital Energies and Related Properties This table is illustrative and based on data from analogous structures.

| Property | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -7.15 |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -2.85 |

| HOMO-LUMO Energy Gap | ΔE | 4.30 |

| Ionization Potential | I | 7.15 |

| Electron Affinity | A | 2.85 |

| Global Hardness | η | 2.15 |

| Electrophilicity Index | ω | 5.95 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution in a molecule, projected onto its electron density surface. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. researchgate.net The map uses a color scale to denote different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netyoutube.com

For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, as these are the most electronegative centers. researchgate.net Conversely, regions near the hydrogen atoms of the bromomethyl group and certain parts of the carbon framework would likely exhibit a positive potential (blue). This visualization helps predict how the molecule will interact with other reagents, substrates, or biological targets. mdpi.comscispace.com

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry offers highly accurate methods for predicting spectroscopic parameters, which can be correlated with experimental data to confirm the molecular structure. Using techniques like Density Functional Theory (DFT), often with the B3LYP functional and a 6-311++G(d,p) basis set, theoretical vibrational (FT-IR and FT-Raman) and NMR spectra can be generated.

The calculated vibrational frequencies are typically scaled by a specific factor to correct for anharmonicity and the approximations inherent in the theoretical model. This process allows for a precise assignment of the experimental vibrational bands to specific molecular motions, such as the characteristic stretches of the C-Cl, C-Br, and NO₂ groups, as well as the various vibrations of the pyridine ring.

For NMR analysis, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C chemical shifts. A strong linear correlation between the calculated and experimentally observed chemical shifts serves as a powerful validation of the structural assignment of the molecule.

Table 2: Correlation of Predicted and Experimental Spectroscopic Data

| Parameter | Computational Method | Typical Correlation | Application |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G) | Linear scaling factor applied | Assignment of FT-IR/FT-Raman bands to specific bond stretches and bends. |

| NMR Chemical Shifts | GIAO | Linear correlation (R² > 0.99) | Unambiguous assignment of ¹H and ¹³C NMR signals. |

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling is indispensable for mapping the potential energy surfaces of reactions involving this compound. This allows for the detailed characterization of reaction pathways, including the identification of reactants, products, intermediates, and transition states.

A key area of investigation is the nucleophilic substitution at the bromomethyl (-CH₂Br) group, which is an active site for such reactions. Computational modeling can determine the favorability of a concerted (Sₙ2) versus a stepwise (Sₙ1) mechanism. By locating the transition state structure for a given reaction, chemists can calculate the activation energy, which is the primary determinant of the reaction rate.

Characterization of the transition state involves analyzing its geometry and vibrational frequencies. A genuine transition state is confirmed by the presence of a single imaginary frequency in its calculated vibrational spectrum, which corresponds to the atomic motion along the reaction coordinate. These models provide critical foresight into a reaction's kinetics and can guide the optimization of reaction conditions for synthetic purposes.

Solvent Effects and Implicit/Explicit Solvation Models

The choice of solvent can dramatically influence reaction outcomes. Computational models are employed to simulate these solvent effects and predict their impact on stability and reactivity. Two primary approaches are used:

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium characterized by its dielectric constant. The solute molecule is placed within a cavity in this medium, and the model calculates the electrostatic interactions. This computationally efficient approach is effective for predicting how solvent polarity affects the stability of charged or polar species, such as intermediates and transition states in a reaction.

Explicit Solvation Models: This more rigorous approach involves including a specific number of individual solvent molecules in the quantum mechanical calculation. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonds. While computationally demanding, this method provides a more detailed and accurate picture of the solvation shell's structure and its influence on the reaction.

For this compound, modeling nucleophilic substitution reactions in different solvents using these methods can explain and predict changes in reaction rates and mechanisms. For example, a polar protic solvent would be expected to stabilize the leaving bromide anion, potentially favoring an Sₙ1-like pathway, an effect that can be quantified through these simulations.

Synthetic Utility in the Preparation of Complex Chemical Architectures

Role as an Intermediate in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, intermediates are crucial components that serve as stepping stones in the construction of a final target molecule. mit.edu 4-(Bromomethyl)-2-chloro-5-nitropyridine is a prime example of such an intermediate, offering a platform for sequential chemical modifications. The bromomethyl group at the 4-position is particularly reactive and serves as an excellent electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as amines, alcohols, thiols, and carbon nucleophiles, thereby enabling the elongation and diversification of the molecular structure.

The chloro atom at the 2-position and the nitro group at the 5-position further enhance the synthetic utility of this intermediate. The chlorine atom can be displaced by various nucleophiles, often under different reaction conditions than the bromomethyl group, allowing for a stepwise introduction of substituents. The nitro group, on the other hand, can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This multi-faceted reactivity makes this compound a key player in the strategic planning and execution of complex synthetic routes. youtube.comyoutube.com

Applications in the Synthesis of Agrochemical Scaffolds

The development of novel agrochemicals is essential for ensuring global food security. Pyridine-based compounds have long been recognized for their potent herbicidal, insecticidal, and fungicidal activities. nih.gov this compound serves as a valuable precursor in the synthesis of new agrochemical scaffolds. The ability to introduce diverse functionalities onto the pyridine (B92270) ring through the reactive sites of this intermediate allows for the creation of libraries of compounds that can be screened for biological activity.

For instance, the bromomethyl group can be used to link the pyridine core to other biologically active pharmacophores, leading to hybrid molecules with potentially enhanced efficacy or a broader spectrum of activity. Furthermore, the electronic properties of the pyridine ring, which are modulated by the chloro and nitro substituents, play a significant role in the binding of the molecule to its biological target. The synthesis of trifluoromethylpyridines, which are key structural motifs in many active agrochemicals, often involves intermediates with similar substitution patterns. nih.govgoogleapis.com

Contribution to the Synthesis of Fine Chemicals and Materials

Fine chemicals are pure, single substances that are produced in limited quantities and are used as specialty chemicals in various industries. curiaglobal.comfine-c.jp this compound can be utilized as a starting material in the synthesis of a range of fine chemicals, including dyes, pigments, and specialty polymers. The chromophoric properties of the nitropyridine system can be fine-tuned by reacting the chloro and bromomethyl groups with different nucleophiles, leading to the development of new colorants.

In the field of materials science, this compound can be used to synthesize functionalized monomers that can be incorporated into polymers to impart specific properties, such as thermal stability, conductivity, or optical activity. The ability to precisely control the molecular architecture by leveraging the reactivity of this compound is crucial for the design of advanced materials with tailored functionalities.

Use as a Versatile Building Block for Diverse Molecular Frameworks

The concept of "building blocks" is central to modern organic synthesis, where complex molecules are assembled from smaller, pre-functionalized units. rsc.org this compound is an archetypal building block that provides chemists with a versatile tool for the construction of a wide array of molecular frameworks. Its pre-defined pattern of substitution and the orthogonal reactivity of its functional groups allow for a high degree of control over the synthetic process.

The bromomethyl group can participate in reactions such as Gabriel synthesis to introduce primary amino groups, or in the formation of ethers and esters. The chloro group can undergo cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and construct biaryl systems. The nitro group can be a precursor to an amino group, which can then be used in cyclization reactions to form fused heterocyclic systems. This versatility makes this compound a valuable asset in the synthesis of diverse molecular architectures for applications in medicinal chemistry, agrochemistry, and materials science.

Emerging Research Perspectives and Challenges

Development of Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of functionalized pyridines often involves multi-step processes with stoichiometric reagents, leading to significant waste generation. A major challenge is the development of greener synthetic pathways that maximize atom economy and minimize environmental impact.

Key objectives in developing sustainable routes include:

Catalytic Approaches: Replacing stoichiometric reagents with catalytic amounts of more environmentally benign substances.

Solvent Selection: Utilizing greener solvents or solvent-free conditions, such as mechanochemistry, to reduce volatile organic compound (VOC) emissions. nih.gov

The table below outlines the principles of green chemistry being applied to the synthesis of complex molecules like 4-(bromomethyl)-2-chloro-5-nitropyridine.

Table 1: Green Chemistry Principles in Synthesis

| Principle | Application to this compound Synthesis |

|---|---|

| Atom Economy | Designing reactions where most reactant atoms are incorporated into the product, minimizing byproduct formation. |

| Use of Catalysis | Employing catalytic reagents instead of stoichiometric ones to reduce waste. |

| Benign Solvents | Shifting towards water, supercritical fluids, or solvent-free reaction conditions. |

| Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. |

Exploration of Novel Catalytic Systems for Transformations

The reactivity of this compound is defined by its three distinct functional handles: the bromomethyl group, the chloro substituent, and the nitro group. A significant research challenge is the selective functionalization of one site without affecting the others. This has spurred the exploration of novel catalytic systems.

Researchers are investigating both metal-based and metal-free catalysts to achieve high selectivity. For instance, in related halo-pyridines, palladium catalysts like Pd(PPh₃)₄ have been used for cross-coupling reactions, with bulky phosphine (B1218219) ligands such as XPhos employed to sterically control the reaction site. Furthermore, metal-free catalysts, such as the borane (B79455) B(C₆F₅)₃, have shown potential for the regioselective functionalization of other nitrogen heterocycles. researchgate.net

Future research directions include:

Photoredox Catalysis: Using visible light to drive reactions under mild conditions, offering new pathways for functionalization. fu-berlin.de

Dual-Catalysis Systems: Combining two different catalysts to perform sequential or cascade reactions in a single pot, enhancing synthetic efficiency.

Enzyme-Mediated Transformations: Exploring biocatalysts for highly selective and environmentally friendly reactions.

Table 2: Catalytic Systems for Pyridine (B92270) Functionalization

| Catalyst Type | Example | Potential Application |

|---|---|---|

| Palladium-based | Pd(PPh₃)₄ with XPhos ligand | Selective Suzuki or Buchwald-Hartwig cross-coupling at the chlorine position. |

| Metal-Free (Lewis Acid) | Tris(pentafluorophenyl)borane [B(C₆F₅)₃] researchgate.net | Catalyzing reductions or functionalization through hydride transfer mechanisms. |

| Photocatalysts | Organic Dyes, Organometallic Complexes fu-berlin.de | Initiating radical-based transformations at the bromomethyl position. |

Integration with Flow Chemistry and Automated Synthesis Platforms